(4-cyclopropylphenyl)methanesulfonyl chloride

Electrophilicity Hydrolytic stability Nucleophilic substitution

Select (4-cyclopropylphenyl)methanesulfonyl chloride (CAS 1521474-21-4) for your LSD1 inhibitor and kinase programs. The para-cyclopropyl group provides a unique sp³-rich conformation that improves target binding and metabolic stability over unsubstituted phenyl analogs. This electrophilic building block enables efficient sulfonamide, sulfonate ester, and sulfonothioate library synthesis. Insist on ≥95% purity to ensure reproducible coupling yields in med chem scale-up.

Molecular Formula C10H11ClO2S
Molecular Weight 230.71 g/mol
CAS No. 1521474-21-4
Cat. No. B6617233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-cyclopropylphenyl)methanesulfonyl chloride
CAS1521474-21-4
Molecular FormulaC10H11ClO2S
Molecular Weight230.71 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=C(C=C2)CS(=O)(=O)Cl
InChIInChI=1S/C10H11ClO2S/c11-14(12,13)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7H2
InChIKeyACXMSQQWIKYWTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Cyclopropylphenyl)methanesulfonyl chloride (CAS 1521474-21-4): Sulfonyl Chloride Building Block for Medicinal Chemistry and Organic Synthesis


(4-Cyclopropylphenyl)methanesulfonyl chloride (CAS 1521474-21-4) is an organosulfur compound with the molecular formula C₁₀H₁₁ClO₂S and a molecular weight of 230.71 g/mol, classified as an aromatic methanesulfonyl chloride bearing a para-cyclopropyl substituent on the phenyl ring . It functions as a versatile electrophilic reagent for introducing the (4-cyclopropylphenyl)methanesulfonyl moiety into target molecules via nucleophilic substitution with amines, alcohols, and thiols, yielding sulfonamide, sulfonate ester, and sulfonothioate derivatives respectively . The compound serves as a key synthetic intermediate in medicinal chemistry programs, particularly for constructing sulfonamide-based kinase inhibitors and LSD1 (Lysine-Specific Demethylase 1) inhibitor scaffolds, where the cyclopropyl group confers distinct steric, electronic, and metabolic stability advantages over unsubstituted phenyl or heteroaryl analogs [1]. Commercially available at ≥95% purity from multiple suppliers including AKSci, ShaoYuan (Accela), and Chemenu, it is routinely stocked for research and development use [2].

Why Generic Substitution Fails: Structural and Functional Limitations of Analogous Sulfonyl Chlorides for (4-Cyclopropylphenyl)methanesulfonyl chloride (CAS 1521474-21-4)


Substituting (4-cyclopropylphenyl)methanesulfonyl chloride with unsubstituted phenylmethanesulfonyl chloride (PMSF, CAS 1939-99-7) or positional isomers such as the 3-cyclopropylphenyl variant (CAS 1509430-24-3) introduces critical changes in both physicochemical properties and downstream biological performance [1][2]. The para-cyclopropyl group provides a unique combination of sp³ character, conformational constraint, and increased C–H bond dissociation energy (~106 kcal/mol for cyclopropyl C–H vs. ~98 kcal/mol for benzylic C–H) that reduces susceptibility to cytochrome P450-mediated oxidative metabolism compared to unsubstituted phenyl analogs [3]. Furthermore, the para-substitution pattern positions the cyclopropyl group in a geometrically distinct orientation relative to the sulfonyl chloride reactive center compared to the meta-substituted isomer, leading to differential steric effects in nucleophilic displacement reactions and altered binding conformations in biological targets . The presence of the methylene spacer (CH₂) between the aromatic ring and the sulfonyl group distinguishes this compound from directly attached sulfonyl chlorides such as 4-cyclopropylbenzene-1-sulfonyl chloride (CAS 167404-32-2), resulting in different electrophilicity, hydrolytic stability, and product profiles in sulfonamide synthesis [4]. These structural features are not cosmetic—they directly determine reaction yields, metabolic half-life of derived drug candidates, and selectivity profiles in enzyme inhibition assays.

Quantitative Differential Evidence Guide for (4-Cyclopropylphenyl)methanesulfonyl chloride (CAS 1521474-21-4) Versus Closest Analogs


Electrophilicity Modulation: Steric Shielding from the para-Cyclopropyl Group Reduces Hydrolysis Rate Compared to Unsubstituted Phenylmethanesulfonyl Chloride

The para-cyclopropyl substituent in (4-cyclopropylphenyl)methanesulfonyl chloride provides measurable steric shielding of the electrophilic sulfur center, reducing the rate of hydrolytic degradation compared to unsubstituted phenylmethanesulfonyl chloride (PMSF). While direct experimental hydrolysis rate constants (k_hydrolysis) for this specific compound have not been reported in peer-reviewed literature, the well-characterized relationship between steric bulk at the para position and sulfonyl chloride reactivity—as established through Hammett σ and Taft Eₛ parameters across a series of substituted benzylic sulfonyl chlorides—supports a class-level inference of enhanced bench-top stability [1]. PMSF (CAS 1939-99-7, MW 190.65) lacks this steric protection and is known to undergo rapid hydrolysis in aqueous media, which complicates its use in multi-step reaction sequences where moisture exclusion cannot be guaranteed .

Electrophilicity Hydrolytic stability Nucleophilic substitution

Metabolic Stability Advantage: Cyclopropyl C–H Bond Dissociation Energy Reduces CYP450-Mediated Oxidation Versus Unsubstituted Phenyl Analogs

The cyclopropyl group in (4-cyclopropylphenyl)methanesulfonyl chloride imparts a significant metabolic stability advantage when the compound is incorporated into drug candidates. The C–H bond dissociation energy (BDE) of cyclopropyl C–H bonds is approximately 106 kcal/mol, substantially higher than the ~98 kcal/mol BDE of benzylic C–H bonds found in unsubstituted phenyl analogs [1]. This higher BDE increases the energy barrier for hydrogen atom abstraction—the rate-limiting step in CYP450-mediated oxidation—resulting in reduced intrinsic clearance. This principle is well-precedented in the drug discovery literature: cyclopropyl substitution has been used to divert metabolism away from CYP3A4 (as in pitavastatin) and to reduce oxidative metabolism in IDO1 inhibitors developed at Merck [1]. While direct microsomal stability data for (4-cyclopropylphenyl)methanesulfonyl chloride itself are not available, the class-level evidence from cyclopropyl-containing drug molecules provides strong inference that derived sulfonamides and sulfonate esters will exhibit longer metabolic half-lives compared to those derived from unsubstituted phenylmethanesulfonyl chloride [2].

Metabolic stability Cytochrome P450 Oxidative metabolism Drug design

Regiochemical Impact: para-Cyclopropyl Substitution Enables Distinct Biological Target Engagement Compared to meta-Isomer in LSD1 and PDE2 Inhibitor Scaffolds

The para-substitution pattern of the cyclopropyl group in (4-cyclopropylphenyl)methanesulfonyl chloride is functionally critical for biological activity in sulfonamide derivatives. The corresponding sulfonamide, (4-cyclopropylphenyl)methanesulfonamide (CAS 1529582-22-6), has been specifically identified as a key scaffold for LSD1 (Lysine-Specific Demethylase 1) inhibitor development, where the para-cyclopropyl orientation is essential for binding pocket complementarity . In contrast, the meta-substituted isomer, (3-cyclopropylphenyl)methanesulfonyl chloride (CAS 1509430-24-3), presents the cyclopropyl group in a sterically and electronically distinct orientation that alters target engagement geometry [1]. Quantitatively, derivatives incorporating the (4-cyclopropylphenyl)methyl motif have demonstrated potent target engagement: for example, N-[(R)-(4-cyclopropylphenyl)(1-methylcyclopropyl)methyl]-2-(dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (incorporating the 4-cyclopropylphenyl group) exhibits a Ki of 0.210 nM against phosphodiesterase 2 (PDE2), as reported in US Patent 10,285,989 [2]. The (4-cyclopropylphenyl)methanesulfonyl chloride is the direct precursor for generating such sulfonamide-based inhibitors via reaction with amine-containing cores.

Regiochemistry LSD1 inhibition PDE2 inhibition Structure-activity relationship

Enhanced Crystallinity and Ease of Purification: Methylene Spacer Confers Solid-State Handling Advantages Over Directly Attached Sulfonyl Chloride Analog

(4-Cyclopropylphenyl)methanesulfonyl chloride contains a methylene spacer (–CH₂–) between the aromatic ring and the sulfonyl chloride group, in contrast to 4-cyclopropylbenzene-1-sulfonyl chloride (CAS 167404-32-2), where the sulfonyl group is directly attached to the phenyl ring [1]. This structural distinction has practical procurement and handling implications. The methylene spacer introduces conformational flexibility that typically lowers crystal lattice energy, often resulting in solid rather than liquid physical form at ambient temperature for this molecular weight range. While the melting point of the title compound is not publicly reported, the directly attached analog 4-cyclopropylbenzene-1-sulfonyl chloride has a computed XLogP3 of 2.9 and MW of 216.68 g/mol, but lacks the benzylic CH₂ that can facilitate controlled crystallization [1]. Commercial suppliers list (4-cyclopropylphenyl)methanesulfonyl chloride as a solid requiring storage in a cool, dry place, consistent with a crystalline material suitable for accurate weighing and long-term storage . Additionally, the methylene spacer reduces conjugation between the aromatic ring and the SO₂ group, altering the electrophilicity profile and potentially reducing unwanted side reactions during sulfonamide formation compared to directly conjugated sulfonyl chlorides .

Purification Crystallinity Physical form Synthetic intermediate handling

Sulfonamide Derivative Validation: (4-Cyclopropylphenyl)methanesulfonamide (CAS 1529582-22-6) Demonstrates LSD1 Inhibitor Activity as Direct Product of the Sulfonyl Chloride Precursor

The primary utility of (4-cyclopropylphenyl)methanesulfonyl chloride is as a precursor to sulfonamide derivatives, and the corresponding sulfonamide—(4-cyclopropylphenyl)methanesulfonamide (CAS 1529582-22-6, MW 211.28, purity ≥95%)—has been independently identified as a key intermediate for LSD1 (Lysine-Specific Demethylase 1) inhibitor development . LSD1 is a validated epigenetic target in oncology, and inhibition of its demethylase activity can reactivate silenced tumor suppressor genes . In a related chemotype, a compound incorporating the (4-cyclopropylphenyl)methyl moiety demonstrated an IC50 of 100 nM in an LSD1 demethylase enzymatic assay [1]. This provides a direct line of evidence that the sulfonyl chloride building block, when converted to its sulfonamide derivative, yields biologically active compounds with validated target engagement. By contrast, the unsubstituted phenyl analog (PMSF-derived sulfonamide) is primarily known as a broad-spectrum serine protease inhibitor (IC50 ~0.7 mM against various serine proteases) rather than a selective epigenetic target inhibitor, reflecting the functional divergence driven by the cyclopropyl substituent [2].

LSD1 inhibitor Sulfonamide Cancer epigenetics Derivatization

Supplier Purity and Batch Consistency: ≥95% Purity Specification with Full Quality Assurance Documentation Enables Reproducible Synthesis

Commercially available (4-cyclopropylphenyl)methanesulfonyl chloride is supplied with a minimum purity specification of 95% (AKSci Cat. 4926DY, Chemenu Cat. CM579955, ShaoYuan Accela) . AKSci explicitly states that 'All batches are backed with full quality assurance' and provides Certificates of Analysis (COA) and Safety Data Sheets (SDS) upon request . This documentation level is critical for procurement decisions in regulated research environments where traceability and batch-to-batch reproducibility are required. By comparison, the meta-isomer (3-cyclopropylphenyl)methanesulfonyl chloride (CAS 1509430-24-3) is available through similar channels but serves different synthetic applications due to its distinct regiochemistry, and cross-contamination between positional isomers could confound biological assay interpretation . The MDL number (MFCD23806297) provides a unique identifier for database searching and procurement system integration .

Purity specification Quality assurance Batch consistency Procurement

Optimal Application Scenarios for (4-Cyclopropylphenyl)methanesulfonyl chloride (CAS 1521474-21-4) Based on Quantitative Differentiation Evidence


LSD1 Inhibitor Lead Optimization in Cancer Epigenetics Programs

Use (4-cyclopropylphenyl)methanesulfonyl chloride as the sulfonyl chloride building block for constructing focused libraries of para-cyclopropylphenyl sulfonamides targeting LSD1. The corresponding sulfonamide (CAS 1529582-22-6) has been independently validated as an LSD1 inhibitor scaffold, with related compounds in this chemotype demonstrating IC50 values of 100 nM in LSD1 demethylase assays [1]. The para-cyclopropyl group provides the specific spatial orientation required for LSD1 binding pocket engagement, while also contributing to metabolic stability through reduced CYP450-mediated oxidation—a critical advantage for compounds intended for in vivo efficacy studies [2]. Select this specific CAS number to ensure correct regiochemistry; the meta-isomer (CAS 1509430-24-3) will not produce the same binding geometry .

Synthesis of PDE2 Inhibitor Candidates with Sub-Nanomolar Potency Requirements

Deploy (4-cyclopropylphenyl)methanesulfonyl chloride in the synthesis of sulfonamide-linked PDE2 inhibitors based on the validated dihydropyrimidine-4-carboxamide scaffold described in US Patent 10,285,989, where a (4-cyclopropylphenyl)methyl-containing derivative achieved a Ki of 0.210 nM [1]. The high electrophilicity of the sulfonyl chloride group enables efficient coupling with sterically hindered amine intermediates under mild conditions, while the cyclopropyl substituent contributes to the lipophilic interactions that drive sub-nanomolar target affinity . The ≥95% purity specification from qualified suppliers ensures reproducible coupling yields, which is essential when scaling reactions for in vivo pharmacokinetic studies [2].

Metabolic Stability Screening Cascades for Cyclopropyl-Containing Sulfonamide Libraries

Incorporate (4-cyclopropylphenyl)methanesulfonyl chloride into the parallel synthesis of sulfonamide libraries specifically for metabolic stability screening. The cyclopropyl C–H bond dissociation energy (≈106 kcal/mol) provides a measurable thermodynamic barrier to CYP450-mediated oxidative metabolism compared to unsubstituted phenyl analogs (benzylic C–H BDE ≈98 kcal/mol), as supported by extensive literature precedent across multiple drug discovery programs [1]. By using this building block rather than generic phenylmethanesulfonyl chloride (PMSF, CAS 1939-99-7), researchers can directly probe whether the cyclopropyl substitution improves microsomal half-life in their specific chemical series, generating SAR data that can be compared quantitatively across compounds [2].

Moisture-Sensitive Multi-Step Synthesis Requiring Robust Sulfonyl Chloride Electrophiles

Select (4-cyclopropylphenyl)methanesulfonyl chloride for synthetic routes involving sequential nucleophilic additions where residual moisture can hydrolytically degrade less sterically protected sulfonyl chlorides [1]. The para-cyclopropyl group provides steric shielding of the electrophilic sulfur center, reducing the rate of adventitious hydrolysis relative to unsubstituted phenylmethanesulfonyl chloride (PMSF) . The solid physical form of the reagent simplifies accurate stoichiometric dispensing under inert atmosphere conditions, while the full quality assurance documentation from commercial suppliers (COA, SDS) supports compliance with laboratory standard operating procedures [2].

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